molecular formula C10H15Cl2N B13765791 N-(2-Chloroethyl)-N-ethylaniline hydrochloride CAS No. 63951-10-0

N-(2-Chloroethyl)-N-ethylaniline hydrochloride

Cat. No.: B13765791
CAS No.: 63951-10-0
M. Wt: 220.14 g/mol
InChI Key: VQUFUMYOMCTLSC-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-ethylaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N. It is a derivative of aniline, where the hydrogen atoms in the amino group are replaced by a 2-chloroethyl and an ethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)-N-ethylaniline hydrochloride can be synthesized through the reaction of N-ethylaniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-ethylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(2-substituted ethyl)-N-ethylaniline derivatives.

    Oxidation: Formation of N-(2-chloroethyl)-N-ethylaniline N-oxide.

    Reduction: Formation of N-ethyl-N-(2-hydroxyethyl)aniline.

Scientific Research Applications

N-(2-Chloroethyl)-N-ethylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of proteins and nucleic acids. This alkylation can disrupt cellular processes and has been explored for its potential cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N-methylaniline hydrochloride
  • N-(2-Chloroethyl)-N-isopropylaniline hydrochloride
  • N-(2-Chloroethyl)-N-phenylaniline hydrochloride

Uniqueness

N-(2-Chloroethyl)-N-ethylaniline hydrochloride is unique due to its specific alkylating properties and the balance between its hydrophobic and hydrophilic characteristics. This balance allows it to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

63951-10-0

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

2-chloroethyl-ethyl-phenylazanium;chloride

InChI

InChI=1S/C10H14ClN.ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3;1H

InChI Key

VQUFUMYOMCTLSC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCl)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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